5-Bromo-4-methoxypyrimidine: A Comprehensive Technical Guide for Advanced Chemical Synthesis
5-Bromo-4-methoxypyrimidine: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Importance of 5-Bromo-4-methoxypyrimidine in Modern Drug Discovery
5-Bromo-4-methoxypyrimidine, identified by its CAS number 4319-85-1, is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its strategic arrangement of a reactive bromine atom and a methoxy group on the pyrimidine core provides a powerful platform for the synthesis of complex molecular architectures.[2] The pyrimidine scaffold itself is a privileged structure in drug design, forming the backbone of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[3][4][5] This guide offers an in-depth exploration of 5-Bromo-4-methoxypyrimidine, detailing its physicochemical properties, synthesis, and key chemical transformations. It is intended to serve as a practical resource for researchers and scientists engaged in the development of novel therapeutics and functional materials.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Properties of 5-Bromo-4-methoxypyrimidine
| Property | Value | Reference(s) |
| CAS Number | 4319-85-1 | [6] |
| Molecular Formula | C5H5BrN2O | [6] |
| Molecular Weight | 189.01 g/mol | [6] |
| Appearance | White to yellow solid | |
| Melting Point | 72-74 °C | [7] |
| Boiling Point | 243.5 ± 20.0 °C (Predicted) | [7] |
| Density | 1.628 ± 0.06 g/cm3 (Predicted) | [7] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. | [8] |
| Storage | Sealed in dry, room temperature conditions. | [9][10] |
Safety and Handling: 5-Bromo-4-methoxypyrimidine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[9]
Synthesis of the Pyrimidine Core
The construction of the functionalized pyrimidine ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this goal.[13] While a specific, detailed synthesis for 5-Bromo-4-methoxypyrimidine is not extensively documented in readily available literature, a plausible and commonly employed strategy involves the functionalization of a pre-existing pyrimidine ring system.
A general approach often starts with a more readily available pyrimidine derivative, such as 5-bromouracil, which can then undergo a series of transformations including chlorination followed by methoxylation to yield the target compound.[14] The pyrimidine ring itself can be synthesized through various condensation reactions, a classic example being the reaction of a 1,3-dicarbonyl compound with an amidine.[13]
Key Chemical Transformations: A Gateway to Molecular Diversity
The true utility of 5-Bromo-4-methoxypyrimidine lies in its capacity for selective functionalization. The bromine atom at the C5 position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[8]
The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[8][15] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[15]
Illustrative Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol (General Guidance):
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromo-4-methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[16]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor its progress by TLC or LC-MS.[16]
-
Work-up: Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.[8][16]
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, enabling the synthesis of arylamines.[12][17] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for introducing diverse amine functionalities.[17]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[18]
Step-by-Step Protocol (General Guidance):
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-4-methoxypyrimidine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[18]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) and the amine (1.2 equiv.).[18]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[12][18]
-
Reaction Execution: Heat the mixture to 100-110 °C and monitor the reaction's progress by TLC or LC-MS.[18]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[18]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[18]
The Stille coupling reaction provides another effective method for C-C bond formation, utilizing organostannane reagents.[16][19] These reagents are often stable to air and moisture, offering practical advantages in a laboratory setting.[19]
Step-by-Step Protocol (General Guidance):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-4-methoxypyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.[16]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring, monitoring the progress by TLC or LC-MS.[16]
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues.[16]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[16]
Applications in Medicinal Chemistry
The pyrimidine core is a recurring motif in a vast number of biologically active compounds, and 5-Bromo-4-methoxypyrimidine serves as a key intermediate in the synthesis of many such molecules.[3][4][5] Its derivatives have shown promise in a range of therapeutic areas.
-
Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. Furthermore, substituted pyrimidines are known to inhibit various protein kinases that are often dysregulated in cancer.
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[4] These compounds can target essential microbial enzymes or disrupt the synthesis of vital cellular components.
-
Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against viruses like HIV and herpes.[3][4]
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[2][4]
The ability to selectively functionalize 5-Bromo-4-methoxypyrimidine through the reactions described above allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.
Conclusion
5-Bromo-4-methoxypyrimidine is a high-value building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular targets. This guide has provided a comprehensive overview of its properties, handling, and key chemical transformations, offering a foundation for its effective application in the laboratory. As the demand for novel and more effective therapeutic agents continues to grow, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.
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